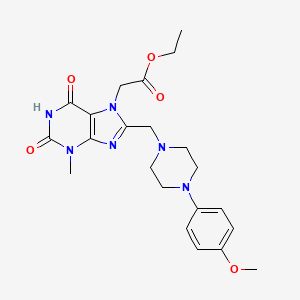

![molecular formula C16H14N2O4S2 B2929434 N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896335-94-7](/img/structure/B2929434.png)

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a new benzothiazole azo dye, also known as “BAN”, was synthesized and used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . Another compound, (E)-2-[(6-methoxybenzo[d]thiazol-2-ylimino)methyl]phenol, was synthesized from the reaction of 2-hydroxybenzaldehyde with 2-amino-6-methoxybenzothiazole .科学的研究の応用

Therapeutic Potential of Benzothiazoles

Benzothiazole Derivatives in Medicine : Benzothiazoles, a class of heterocyclic compounds, have demonstrated a wide range of biological activities, making them of significant interest in medicinal chemistry. Various derivatives of benzothiazoles have been explored for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Notably, 2-arylbenzothiazoles have been identified as potential antitumor agents, indicating the versatility and therapeutic potential of the benzothiazole scaffold in drug discovery and development (Kamal et al., 2015).

Advances in Benzothiazole-Based Chemotherapeutics : Recent research has focused on structural modifications of benzothiazole and its conjugates to develop novel antitumor agents. The promising biological profile and synthetic accessibility of benzothiazoles have made them attractive candidates for the design and development of new chemotherapeutic agents. These efforts highlight the ongoing interest in benzothiazole derivatives as potential cancer treatments, with studies exploring their mechanism of action, pharmacokinetics, and clinical applications (Ahmed et al., 2012).

Applications in Environmental Science

Enzymatic Remediation of Organic Pollutants : Enzymes, in conjunction with redox mediators, have been investigated for the degradation of recalcitrant organic compounds in wastewater. This approach utilizes the catalytic potential of enzymes like laccases and peroxidases, enhanced by redox mediators, to efficiently degrade pollutants that are otherwise difficult to treat. Such studies underscore the potential of using enzymatic systems for environmental remediation, offering a sustainable alternative to conventional treatment methods (Husain & Husain, 2007).

作用機序

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission .

Mode of Action

The compound exhibits uncompetitive and selective inhibition against AChE . This means it binds to the enzyme-substrate complex, reducing the rate of reaction. It also shows good copper chelation, which can be beneficial in conditions where copper ions contribute to oxidative stress .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting AChE, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, which is crucial for memory and cognition. Additionally, the compound inhibits the aggregation of Aβ 1-42 , a peptide involved in the formation of amyloid plaques in Alzheimer’s disease .

Result of Action

The compound has shown neuroprotective properties and cognition-enhancing effects. It can impede the loss of cell viability elicited by H₂O₂ neurotoxicity in SHSY-5Y cells . Notably, it significantly improved cognition and spatial memory against scopolamine-induced memory deficit in a mouse model .

特性

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S2/c1-22-11-5-8-13-14(9-11)23-16(17-13)18-15(19)10-3-6-12(7-4-10)24(2,20)21/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOFPVZKXADXNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2929352.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2929360.png)

![Methyl 4-((6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2929367.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B2929370.png)

![N-(2,4-difluorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2929372.png)